N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6
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Overview
Description
N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 is a labeled derivative of N-(1-Deoxy-D-fructos-1-yl)-L-methionine, an Amadori compound. Amadori compounds are intermediates in the Maillard reaction, which occurs between reducing sugars and amino acids. These compounds are significant in food chemistry due to their role in flavor and color formation during cooking and processing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 typically involves the reaction of L-methionine with D-fructose under controlled conditions. The reaction proceeds through the formation of a Schiff base, followed by an Amadori rearrangement to yield the final product. The reaction conditions often include:
Temperature: 90°C
pH: 5.5 to 8.5
Catalysts: Acidic or basic catalysts to facilitate the rearrangement
Industrial Production Methods
Industrial production methods for Amadori compounds like this compound often involve vacuum dehydration techniques to enhance yield and purity. This method is particularly effective in aqueous models and food matrices such as tomato sauce .
Chemical Reactions Analysis
Types of Reactions
N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 undergoes various chemical reactions, including:
Oxidation: Leading to the formation of carbonyl compounds and acids.
Reduction: Producing alcohol derivatives.
Substitution: Involving nucleophilic attack on the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols.
Major Products
Oxidation: Formic acid, acetic acid, and other carbonyl compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 has several scientific research applications:
Chemistry: Used as a model compound to study the Maillard reaction and its intermediates.
Biology: Investigated for its role in protein glycation and its effects on biological systems.
Medicine: Explored for its potential antioxidant properties and its role in mitigating oxidative stress.
Industry: Utilized in food chemistry to enhance flavor and color stability in processed foods
Mechanism of Action
The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as angiotensin-converting enzyme (ACE) and other proteins involved in oxidative stress pathways.
Pathways Involved: The compound can inhibit ACE activity through competitive inhibition, forming hydrogen bonds with the active site and altering the enzyme’s secondary structure.
Comparison with Similar Compounds
Similar Compounds
N-(1-Deoxy-D-fructos-1-yl)-L-arginine: An antioxidant compound found in aged garlic extract.
N-(1-Deoxy-D-fructos-1-yl)-histidine: Known for its ACE inhibitory activity and potential in managing hypertension
Uniqueness
N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 is unique due to its labeled carbon atoms, which make it particularly useful in tracing studies and kinetic modeling. This isotopic labeling allows for precise tracking of the compound’s metabolic pathways and interactions in various systems.
Properties
Molecular Formula |
C11H21NO7S |
---|---|
Molecular Weight |
317.31 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid |
InChI |
InChI=1S/C11H21NO7S/c1-20-3-2-6(11(18)19)12-4-7(14)9(16)10(17)8(15)5-13/h6,8-10,12-13,15-17H,2-5H2,1H3,(H,18,19)/t6-,8+,9+,10+/m0/s1/i4+1,5+1,7+1,8+1,9+1,10+1 |
InChI Key |
UXCZPSDCDHUREX-ZNIRGTJTSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)N[13CH2][13C](=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O |
Canonical SMILES |
CSCCC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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